molecular formula C18H19N3S B3018329 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea CAS No. 852139-48-1

1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea

Cat. No. B3018329
CAS RN: 852139-48-1
M. Wt: 309.43
InChI Key: QUTBACDLGBJHFC-UHFFFAOYSA-N
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Description

1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea, also known as MITU, is a compound that has been of interest in the field of scientific research due to its potential pharmacological applications. It belongs to the class of thiourea derivatives and has a molecular formula of C19H20N2S.

Mechanism of Action

The mechanism of action of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea is not fully understood. However, it has been proposed that 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea exerts its pharmacological effects by modulating various signaling pathways in cells. For example, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to exert various biochemical and physiological effects in cells. It has been shown to decrease the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to have low toxicity and is well-tolerated by cells. However, one limitation of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea. One potential area of research is the development of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with o-toluidine and thiourea in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea as a white crystalline powder.

Scientific Research Applications

1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been studied for its potential pharmacological applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to inhibit the replication of viruses such as HIV and HCV.

properties

IUPAC Name

1-[(2-methyl-1H-indol-5-yl)methyl]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-12-5-3-4-6-16(12)21-18(22)19-11-14-7-8-17-15(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTBACDLGBJHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea

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